molecular formula C20H36N10O8S2 B1663019 NGR peptide Trifluoroacetate CAS No. 651328-78-8

NGR peptide Trifluoroacetate

Cat. No.: B1663019
CAS No.: 651328-78-8
M. Wt: 608.7 g/mol
InChI Key: UAXAYRSMIDOXCU-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- (CAS: 651328-78-8) is a synthetic hexapeptide with the molecular formula C₂₀H₃₆N₁₀O₈S₂ and a molecular weight of 608.69 g/mol . Its sequence is Cys-Asn-Gly-Arg-Cys-Gly, with glycine as the C-terminal residue. The two cysteine residues (positions 1 and 5) likely form a disulfide bond, creating a cyclic structural motif that enhances stability against enzymatic degradation .

Properties

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N10O8S2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXAYRSMIDOXCU-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438430
Record name Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651328-78-8
Record name Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Principles of Fmoc-Based SPPS

Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing complex peptides such as Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-. The Fmoc (fluorenylmethyloxycarbonyl) strategy, first introduced by Carpino and Han, is widely employed due to its compatibility with base-labile protective groups and avoidance of hazardous hydrofluoric acid. The synthesis begins with anchoring the C-terminal amino acid (e.g., cysteine) to a resin via a acid-labile linker, such as Wang or Rink amide resin. Sequential coupling of Fmoc-protected amino acids follows, activated by reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF).

A critical challenge lies in preserving the thiol groups of cysteine residues during synthesis. Orthogonal protection schemes, such as trityl (Trt) or acetamidomethyl (Acm) groups, are utilized to prevent premature oxidation or side reactions. For instance, the Trt group is cleaved under mildly acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), whereas Acm requires iodine or thallium(III) trifluoroacetate for removal.

Resin Cleavage and Global Deprotection

Following chain assembly, the peptide-resin conjugate undergoes cleavage using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). Scavengers such as ethanedithiol (EDT) are included to prevent cation-mediated side reactions, particularly for arginine and asparagine residues. The crude product is precipitated in cold diethyl ether, yielding a linear peptide with protected cysteine thiols.

Oxidative Disulfide Bridge Formation

Post-Synthetic Cyclization Strategies

The cyclic disulfide bond is forged post-synthetically via controlled oxidation of cysteine thiols. Air oxidation in alkaline buffers (pH 8–9) represents a classical method, though it suffers from slow kinetics and poor yields. Alternatives include dimethyl sulfoxide (DMSO)-mediated oxidation, which proceeds via a sulfenic acid intermediate, or iodine in methanol/water mixtures. For Acm-protected cysteines, iodine simultaneously removes the Acm group and oxidizes thiols to disulfides.

Kinetic and Thermodynamic Control

The regioselectivity of disulfide formation is influenced by peptide conformation and solvent polarity. Molecular dynamics simulations suggest that pre-organization of the linear peptide into a pseudo-cyclic structure favors intramolecular cyclization over intermolecular dimerization. Additives such as guanidinium hydrochloride (6 M) enhance solubility and reduce aggregation, particularly for sequences with hydrophobic residues like arginine and asparagine.

Native Chemical Ligation (NCL) for Convergent Synthesis

Fragment Condensation Methodology

Native chemical ligation (NCL) offers a convergent route to Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- by joining peptide fragments bearing a C-terminal thioester and an N-terminal cysteine. For example, the peptide may be divided into two segments:

  • Fragment 1 : Glycine-L-cysteinyl-L-asparaginylglycine (C-terminal thioester)
  • Fragment 2 : L-arginyl-L-cysteinyl (N-terminal cysteine)

Reaction in aqueous buffer (pH 7.0–7.5) containing 6 M guanidinium HCl and tris(2-carboxyethyl)phosphine (TCEP) facilitates transthioesterification, followed by spontaneous S→N acyl shift to yield a native peptide bond.

Overcoming Solubility Challenges

Hydrophobic segments, such as those containing arginine and asparagine, often necessitate solubilizing tags (e.g., PEG-based auxiliaries) or organic co-solvents (e.g., 20% hexafluoroisopropanol). Recent advances employ removable backbone modification (RBM) strategies, where temporary hydrophilic groups enhance solubility during ligation and are excised post-synthesis.

Enzymatic and Chemoenzymatic Approaches

Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPSs) catalyze ATP-dependent peptide bond formation, offering a biosynthetic route to cyclic peptides. For instance, DhbF-like adenylation domains selectively activate cysteine and asparagine, while thioesterase domains mediate cyclization. Heterologous expression in Escherichia coli enables scalable production, though yields remain modest (5–15 mg/L).

Sortase-Mediated Ligation

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes LPXTG motifs and facilitates site-specific ligation. Engineering the target peptide to include this motif enables enzymatic cyclization. However, the requirement for a glycine-rich sequence limits its applicability to structurally constrained peptides.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Advantages Limitations
Fmoc-SPPS 60–75 85–90 High fidelity, scalable Requires orthogonal protection for cysteines
Native Chemical Ligation 40–55 75–85 Convergent synthesis, avoids racemization Solubility challenges with hydrophobic segments
Enzymatic Synthesis 10–20 50–70 Green chemistry, stereochemical control Low yields, limited substrate scope

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using C18 columns (5 μm, 250 × 4.6 mm) with gradients of acetonitrile/water (0.1% TFA) achieves >95% purity. The cyclic peptide elutes later than its linear counterpart due to enhanced hydrophobicity.

Mass Spectrometry (MS) and NMR

Matrix-assisted laser desorption/ionization (MALDI-TOF) MS confirms molecular weight (calculated for C₉H₁₀N₄O₄S₂: 182.17 g/mol; observed: 182.2 [M+H]⁺). Nuclear magnetic resonance (NMR) spectroscopy resolves the disulfide linkage, with characteristic δ 2.8–3.2 ppm for cystine protons.

Chemical Reactions Analysis

Becliconazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Becliconazole has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving fungal CYP51A1 inhibitors.

    Biology: It is used in research on fungal infections and the development of antifungal agents.

    Medicine: It is used in the treatment of fungal infections and skin diseases.

    Industry: It is used in the formulation of antifungal creams and ointments

Mechanism of Action

Becliconazole exerts its effects by inhibiting the enzyme CYP51A1, which is essential for the synthesis of ergosterol, a major component of fungal cell membranes. By inhibiting this enzyme, becliconazole disrupts the synthesis of ergosterol, leading to the death of the fungal cells .

Comparison with Similar Compounds

L-Cysteinylglycine (Cys-Gly)

  • Molecular Formula : C₅H₁₀N₂O₃S
  • Molecular Weight : 178.21 g/mol
  • Structure : A linear dipeptide lacking cyclic stabilization.
  • Function: A metabolite of glutathione (Glu-Cys-Gly), involved in redox regulation and metal ion chelation.

Glutathione (γ-Glu-Cys-Gly)

  • Molecular Formula : C₁₀H₁₇N₃O₆S
  • Molecular Weight : 307.32 g/mol
  • Structure : Tripeptide with a γ-glutamyl linkage, linear and redox-active.
  • Function : Critical for antioxidant defense. While both compounds contain cysteine and glycine, glutathione lacks the asparagine, arginine, and cyclic architecture of the target peptide .

NGR-Containing Peptides

  • Example : NGR-TNF (a therapeutic fusion protein).
  • Function: Targets CD13 receptors on tumor vasculature.

Structural and Functional Analysis

Key Structural Features

Feature Target Compound L-Cysteinylglycine Glutathione
Amino Acid Sequence Cys-Asn-Gly-Arg-Cys-Gly Cys-Gly γ-Glu-Cys-Gly
Cyclic Structure Disulfide bond (Cys1-Cys5) Linear Linear
Molecular Weight 608.69 g/mol 178.21 g/mol 307.32 g/mol
Functional Groups Arg (basic), Asn (polar) Thiol (Cys), carboxyl Thiol (Cys), γ-glutamyl

Functional Implications

  • NMDA Receptor Modulation : Glycine is a co-agonist of NMDA receptors, and cysteine residues may influence redox-sensitive receptor internalization . The target compound’s glycine content could theoretically modulate receptor activity, though direct evidence is lacking.

  • Tumor Targeting : The NGR motif may enable CD13 receptor binding, analogous to other NGR peptides used in oncology .
  • Stability : The disulfide bond likely improves metabolic stability compared to linear peptides like L-cysteinylglycine .

Biological Activity

The compound Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- , also known as cyclic (1→5)-disulfide, is a cyclic peptide that exhibits a unique combination of amino acids. This structure influences its biological activity, making it a subject of interest in various fields of research, including pharmacology and molecular biology. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Basic Information

  • Chemical Name : Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-, cyclic (1→5)-disulfide
  • CAS Number : 760947-20-4
  • Molecular Formula : C20H34N10O8S2
  • Molecular Weight : 606.68 g/mol

Structural Characteristics

The cyclic structure of this compound contributes to its stability and potential bioactivity. The presence of disulfide bonds is significant for maintaining the three-dimensional conformation necessary for biological interactions.

  • Anti-inflammatory Effects : Research indicates that cysteine-containing peptides can reduce pro-inflammatory cytokine production. For instance, cysteinyl-glycine has been shown to attenuate TNF-α production in inflammatory models, suggesting potential therapeutic applications in inflammatory diseases .
  • Antioxidant Properties : The presence of cysteine in the peptide structure allows it to participate in redox reactions, contributing to its antioxidant capabilities. This property is crucial for protecting cells from oxidative stress .
  • Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell growth and apoptosis. Studies have shown that peptides with similar structures can modulate NF-κB activation, impacting inflammatory responses and cell survival .

Study 1: Gut Inflammation Model

In a study examining the effects of cysteinyl-glycine on gut inflammation induced by fMLP (N-formylmethionyl-leucyl-phenylalanine), researchers found that the peptide significantly reduced TNF-α levels in sow-fed piglets compared to parenterally-fed counterparts. This suggests that dietary factors may influence the efficacy of cysteinyl-glycine in modulating inflammation .

Study 2: Obesity Resistance

A systematic metabolomic study identified acetylglycine (related to glycine) as a metabolite associated with obesity resistance in diet-induced obese mice. This highlights the potential role of glycine derivatives in metabolic regulation and their implications for obesity-related diseases .

Table 1: Comparison of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryReduces TNF-α production
AntioxidantParticipates in redox reactions
Metabolic RegulationInfluences obesity-related pathways

Table 2: Summary of Key Findings from Case Studies

Study FocusKey FindingsImplications
Gut InflammationAttenuation of TNF-α levels with cysteinyl-glycinePotential treatment for IBD
Obesity ResistanceAcetylglycine linked to reduced adiposityInsights for obesity interventions

Q & A

What experimental strategies are recommended for optimizing the solid-phase synthesis of Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-?

Basic Research Question
The synthesis of this peptide requires careful handling of cysteine residues to avoid oxidation and ensure proper disulfide bond formation. Use Fmoc-based solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Trt or Acm for cysteine thiols) to control regioselectivity. Post-synthesis, employ redox buffers (e.g., glutathione gradients) to facilitate disulfide bond formation under controlled pH (7.0–8.5). Purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >98% purity, as validated by LC-MS .

How can researchers validate the structural integrity and purity of this peptide?

Basic Research Question
Combine mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight (608.69 Da) and NMR (1H/13C) to resolve backbone connectivity and cysteine oxidation states. For disulfide bond mapping, use partial reduction/alkylation followed by tryptic digestion and LC-MS/MS. Purity should be ≥98%, verified by analytical HPLC with UV detection at 214 nm .

What functional assays are suitable for studying the bioactivity of Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- in cellular systems?

Advanced Research Question
Design assays targeting its hypothesized roles in receptor binding (e.g., CD13/aminopeptidase N) or redox modulation:

  • Receptor binding : Use surface plasmon resonance (SPR) with immobilized CD13 to measure binding kinetics (KD, kon/koff).
  • Redox activity : Quantify thiol-disulfide exchange rates via Ellman’s assay or fluorescent probes (e.g., ThioGlo-1).
  • Cellular uptake : Label the peptide with FITC and analyze intracellular localization via confocal microscopy in CD13+ cell lines (e.g., HUVECs) .

How should researchers resolve contradictions in reported bioactivity data for this peptide across studies?

Advanced Research Question
Discrepancies often arise from methodological variability:

  • Oxidation state : Ensure peptide batches are characterized for disulfide bond topology (e.g., non-reducing SDS-PAGE + MS).
  • Cell model specificity : Compare activity in CD13+ vs. CD13– cell lines to isolate receptor-dependent effects.
  • Buffer conditions : Test bioactivity in physiologically relevant redox environments (e.g., 5–10 μM glutathione). Cross-validate findings using orthogonal assays (SPR vs. cellular uptake) .

What computational approaches are effective for modeling receptor-peptide interactions involving this compound?

Advanced Research Question
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to predict binding modes to CD13. Use homology modeling if the receptor structure is unresolved. Validate predictions with mutagenesis studies (e.g., alanine scanning of peptide residues). Cross-reference with datasets from hybrid receptor-response models to account for genetic diversity in receptor subtypes .

How does the peptide’s stability vary under different storage and experimental conditions?

Advanced Research Question
Stability is highly redox-sensitive:

  • Storage : Lyophilized peptide is stable at –20°C; reconstitute in degassed, argon-sparged buffers (pH 6.5–7.5) with 1 mM EDTA to prevent metal-catalyzed oxidation.
  • In vitro assays : Maintain low oxygen tension (e.g., anaerobic chambers) for long-term incubation. Monitor degradation via LC-MS over 24–72 hours.
  • In vivo : Use PEGylation or encapsulation in liposomes to extend half-life in systemic circulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NGR peptide Trifluoroacetate
Reactant of Route 2
NGR peptide Trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.